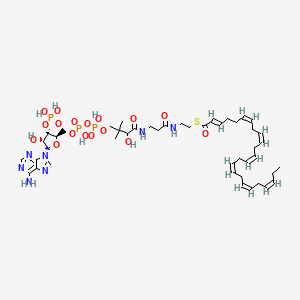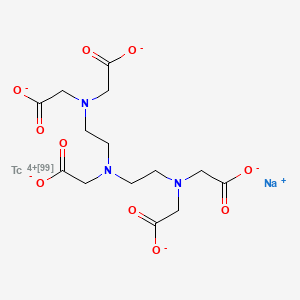![molecular formula C24H31N3O3S2 B1261242 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide is a member of benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Novel benzenesulfonamide derivatives, including those similar in structure to the compound , have shown promising in vitro antitumor activity. Notably, specific compounds demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Psychotropic and Anti-inflammatory Activity
- N-[(benzo)thiazol-2-yl]-alkanamide derivatives have been found to possess notable psychotropic, anti-inflammatory, and cytotoxic effects in vivo and in vitro. These compounds demonstrated high anti-inflammatory activity and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Enzyme Inhibition and Molecular Docking
- Schiff bases derived from similar compounds have been evaluated for their effects on various enzymes. The study included molecular docking studies to understand the binding interactions between these inhibitors and enzymes, suggesting potential pharmaceutical applications (Alyar et al., 2019).
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown potential in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, an important feature for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic Activity
- Certain N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. These compounds were also studied as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) (Moreno-Díaz et al., 2008).
Fluorescent Compounds for Proton Transfer Studies
- Derivatives of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, including similar compounds, have been synthesized and their photo-physical properties studied. These compounds exhibit excited state intra-molecular proton transfer with dual emission characteristics, suggesting applications in fluorescence studies (Padalkar et al., 2011).
Eigenschaften
Produktname |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Molekularformel |
C24H31N3O3S2 |
Molekulargewicht |
473.7 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C24H31N3O3S2/c1-5-26(6-2)13-14-27(24-25-23-19(4)16-18(3)17-21(23)31-24)22(28)12-15-32(29,30)20-10-8-7-9-11-20/h7-11,16-17H,5-6,12-15H2,1-4H3 |
InChI-Schlüssel |
TYWFUHXAJCCBFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



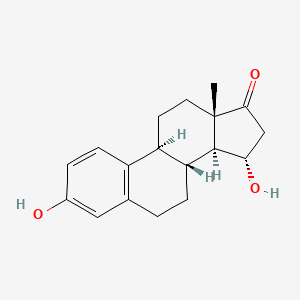
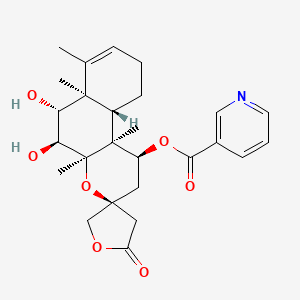
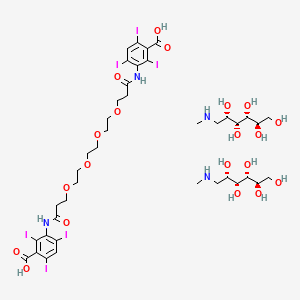
![2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)
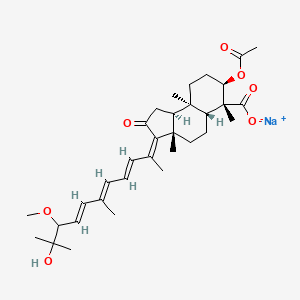
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
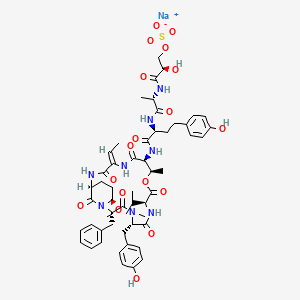
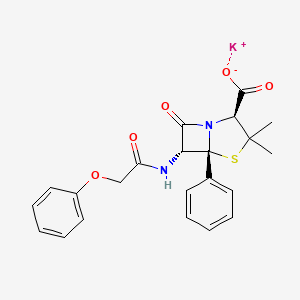
![Sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1261180.png)
